

# UNC2025 Kinase Specificity and Comparison

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: UNC2025

CAS No.: 1429881-91-3

Cat. No.: S548057

Get Quote

The table below summarizes the quantitative kinase inhibition profile of **UNC2025**, highlighting its primary targets and selectivity.

**Table 1: Kinase Inhibition Profile of UNC2025 [1] [2]**

| Kinase Target | IC <sub>50</sub> or K <sub>i</sub> Value (nM)         | Notes                                                                                 |
|---------------|-------------------------------------------------------|---------------------------------------------------------------------------------------|
| FLT3          | 0.35 nM (IC <sub>50</sub> )                           | One of its most potent targets [2].                                                   |
| MERTK         | 0.46 nM (IC <sub>50</sub> ); K <sub>i</sub> = 0.16 nM | Primary target; ~15-fold selective over AXL [3] [1] [4].                              |
| AXL           | 1.65 nM (IC <sub>50</sub> ); K <sub>i</sub> = 13.3 nM | IC <sub>50</sub> in cell-free assay; cellular IC <sub>50</sub> is 122 nM [3] [1] [2]. |
| TRKA          | 1.67 nM (IC <sub>50</sub> )                           | Data from cell-free assay [2].                                                        |
| TYRO3         | 5.83 nM (IC <sub>50</sub> )                           | Data from cell-free assay [2].                                                        |
| c-KIT         | 8.18 nM (IC <sub>50</sub> )                           | Data from cell-free assay [2].                                                        |
| c-MET         | 364 nM (IC <sub>50</sub> )                            | Over 700-fold selectivity for MERTK over MET [4] [2].                                 |

**UNC2025** demonstrates **pharmacologically useful selectivity**, with only 66 out of 305 tested kinases inhibited by more than 50% at concentrations greater than 100 times its IC<sub>50</sub> for MERTK [3].

## Key Experimental Protocols for UNC2025

The data in the table above were generated using standard, rigorous experimental methods. Here are the protocols for the key assays cited:

- **In Vitro Kinase Assays (IC<sub>50</sub> values):** The inhibitory activity (IC<sub>50</sub>) against a wide panel of kinases was determined using **cell-free, biochemical assays**. Kinase activity was typically measured using a **homogeneous time-resolved fluorescence (HTRF) assay** or a **Kinase-Glo luminescent assay** that quantifies the amount of ATP consumed during the kinase reaction. **UNC2025** was tested against a panel of over 300 kinases to establish its selectivity profile [5] [1] [2].
- **Binding Affinity Assays (K<sub>i</sub> values):** The binding affinity (K<sub>i</sub>) of **UNC2025** for MERTK and other kinases was determined via other biochemical binding assays, confirming its sub-nanomolar potency [3] [1].
- **Cellular Inhibition Assays (IC<sub>50</sub> values):** To confirm activity in a cellular context, **phosphorylation assays** were performed. Cells expressing the target kinase (e.g., leukemia or NSCLC cell lines) were treated with **UNC2025**. The kinase protein was then **immunoprecipitated** from cell lysates, and its phosphorylation status was detected and quantified by **immunoblotting** with phospho-specific antibodies. This method was used to determine the cellular IC<sub>50</sub> for MERTK phosphorylation [3] [2].

## Comparison with Other MERTK-Targeting Inhibitors

To provide context, the table below compares **UNC2025** with other clinically relevant inhibitors that target MERTK, either selectively or as part of a broader profile.

Table 2: Comparison of MERTK-Targeting Inhibitors [5]

| Inhibitor Name             | Primary Targets (IC <sub>50</sub> ) | Key Characteristics                                                         |
|----------------------------|-------------------------------------|-----------------------------------------------------------------------------|
| UNC2025                    | MERTK (0.46 nM),<br>FLT3 (0.35 nM)  | Orally bioavailable, well-characterized pre-clinical tool compound [3] [1]. |
| Bemcentinib (BGB324, R428) | AXL (14 nM)                         | AXL-selective inhibitor; in phase II clinical trials [5].                   |
| UNC3133                    | MERTK (nanomolar)                   | Novel macrocyclic pyrrolopyrimidine; pre-clinical stage [6].                |

| Inhibitor Name         | Primary Targets (IC <sub>50</sub> ) | Key Characteristics                                                                                                    |
|------------------------|-------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Merestinib (LY2801653) | MER (0.8 nM), AXL (11 nM), MET      | Potent type II multi-kinase inhibitor [5].                                                                             |
| BPR5K230 (33)          | MER, AXL                            | Bifunctional compound with dual MER/AXL inhibition and immune-modulating activity; excellent oral bioavailability [5]. |

## Signaling Pathways Involving Key **UNC2025** Targets

The following diagram illustrates the signaling pathways of key **UNC2025** targets, MERTK and FLT3, to help visualize their roles in cell survival and proliferation.



[Click to download full resolution via product page](#)

## Key Insights for Researchers

- **Therapeutic Context:** The dual inhibition of MERTK and FLT3 makes **UNC2025** a compelling candidate for research in **acute myeloid leukemia (AML)**, where both targets play key roles [3] [1]. Its efficacy has also been demonstrated in solid tumors like **non-small cell lung cancer (NSCLC)** [4].

- **Tool Compound vs. Clinical Candidate:** While **UNC2025** is a highly valuable **pre-clinical tool compound**, newer inhibitors like **BPR5K230** are being developed with additional desirable properties, such as potent immune-modulating activity [5].
- **Specificity Consideration:** Although **UNC2025** is often described as a MERTK/FLT3 inhibitor, researchers should be aware of its potent activity against other kinases like **TRKA** and **c-KIT** at low nanomolar concentrations, as this could influence experimental outcomes [2].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. UNC2025, a Potent and Orally Bioavailable MER/FLT3 ... [pmc.ncbi.nlm.nih.gov]
2. UNC2025 | FLT3 inhibitor | Mechanism | Concentration [selleckchem.com]
3. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]
4. Small molecule inhibition of MERTK is efficacious in non- ... [pmc.ncbi.nlm.nih.gov]
5. Discovery of Dual MER/AXL Kinase Inhibitors as ... [pmc.ncbi.nlm.nih.gov]
6. Targeting MERTK tyrosine kinase: Virtual screening and ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [UNC2025 Kinase Specificity and Comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548057#unc2025-specificity-panel>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)